molecular formula C15H16N4O2S B1453328 N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-94-6

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B1453328
CAS No.: 1291486-94-6
M. Wt: 316.4 g/mol
InChI Key: GOUKALHXZMEXON-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that belongs to the class of triazolopyridine sulfonamides. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring and a sulfonamide group, contributes to its diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to the suppression of cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to downstream effects such as the suppression of cell proliferation and angiogenesis, which are critical for the growth and spread of cancer cells .

Result of Action

The molecular and cellular effects of N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide’s action include the inhibition of cell proliferation and angiogenesis . This results in the suppression of the growth and spread of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. For instance, the compound’s synthesis under microwave conditions has been shown to yield the target compound in a short reaction time . This suggests that the compound’s synthesis and stability can be influenced by factors such as temperature and reaction time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific combination of a triazole ring fused to a pyridine ring and a sulfonamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-7-11(2)9-13(8-10)18-22(20,21)14-5-4-6-19-12(3)16-17-15(14)19/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUKALHXZMEXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 3
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 4
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 5
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 6
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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